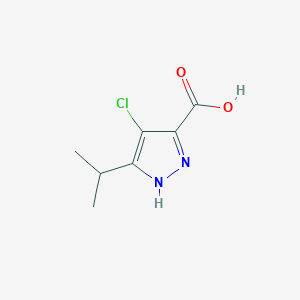

4-chloro-3-isopropyl-1H-pyrazole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-chloro-3-isopropyl-1H-pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C7H10N2O2 . Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .

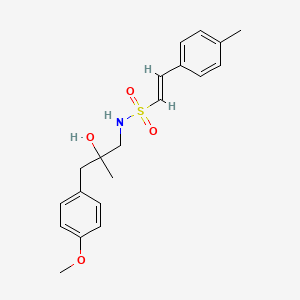

Molecular Structure Analysis

The molecular structure of 4-chloro-3-isopropyl-1H-pyrazole-5-carboxylic acid consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The pyrazole ring is substituted at the 3rd position with an isopropyl group, at the 4th position with a chlorine atom, and at the 5th position with a carboxylic acid group .Chemical Reactions Analysis

While specific chemical reactions involving 4-chloro-3-isopropyl-1H-pyrazole-5-carboxylic acid are not available, pyrazoles in general are known to undergo a variety of chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions .Aplicaciones Científicas De Investigación

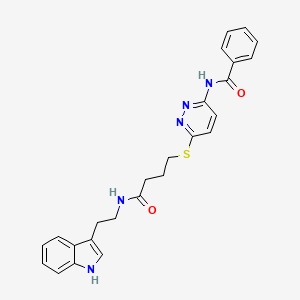

Medicinal Chemistry: Antiviral Agents

Pyrazole derivatives, including the 4-chloro-3-isopropyl variant, have been studied for their antiviral properties. These compounds can be designed to inhibit specific viral enzymes or processes, potentially leading to new treatments for viral infections .

Agrochemistry: Herbicides

The pyrazole carboxylic acid structure is useful in the synthesis of herbicides. These compounds can disrupt plant growth by interfering with essential biological pathways, providing a means to control unwanted vegetation .

Coordination Chemistry: Ligand Synthesis

In coordination chemistry, pyrazole-based ligands can bind to metal ions, forming complexes with various applications, including catalysis and material science .

Drug Discovery: Pharmacophore Development

The pyrazole ring is a common pharmacophore in drug discovery. It can interact with a variety of biological targets, making it a valuable scaffold for developing new therapeutic agents .

Organometallic Chemistry: Catalyst Design

Pyrazole derivatives are used in organometallic chemistry to create catalysts that facilitate a wide range of chemical reactions, improving efficiency and selectivity .

Biological Activity: Anti-Inflammatory and Anticancer

Compounds containing the pyrazole moiety have shown significant biological activity, including anti-inflammatory and anticancer effects. This makes them interesting candidates for further pharmaceutical research .

Direcciones Futuras

The future directions for research on 4-chloro-3-isopropyl-1H-pyrazole-5-carboxylic acid and related compounds could involve further exploration of their synthesis, chemical reactions, and potential biological activities. Given the wide range of activities exhibited by pyrazoles, these compounds may have potential applications in the development of new pharmaceuticals .

Propiedades

IUPAC Name |

4-chloro-5-propan-2-yl-1H-pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-3(2)5-4(8)6(7(11)12)10-9-5/h3H,1-2H3,(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPICYQHUUSSUID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=NN1)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-3-isopropyl-1H-pyrazole-5-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetamidophenyl)-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylacetamide](/img/structure/B2934657.png)

![(7R)-7-Methyl-6-azaspiro[3.4]octan-5-one](/img/structure/B2934659.png)

![2-((difluoromethyl)sulfonyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2934661.png)

![5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2934665.png)

![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2934667.png)

![2-(9'-Bromo-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2'-yl)phenol](/img/structure/B2934674.png)

![3-[[(E)-2-cyano-3-[3-ethoxy-4-(naphthalene-1-carbonyloxy)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2934680.png)